molecular formula C17H17N3O3S2 B5815523 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B5815523
M. Wt: 375.5 g/mol
InChI Key: OSXPQNJLMMWBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core, a piperazine ring, and a thiophene sulfonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactionsCommon reagents used in these reactions include isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions in tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The piperazine ring and thiophene sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-indol-2-yl[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to the combination of the indole, piperazine, and thiophene sulfonyl moieties in a single molecule. This structural complexity contributes to its potential as a multifunctional bioactive compound with applications across various fields of research.

Properties

IUPAC Name

1H-indol-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S2/c21-17(15-12-13-4-1-2-5-14(13)18-15)19-7-9-20(10-8-19)25(22,23)16-6-3-11-24-16/h1-6,11-12,18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPQNJLMMWBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.